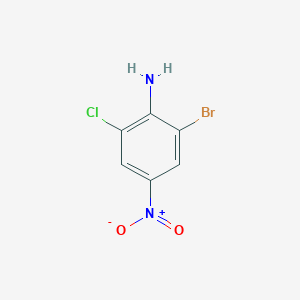

2-Bromo-6-chloro-4-nitroaniline

説明

Context and Significance within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds that are fundamental to organic chemistry, serving as essential building blocks in the synthesis of a wide array of materials. nih.gov The presence of halogen atoms on the aniline ring significantly influences the compound's reactivity and electronic properties. nih.gov These compounds are critical intermediates for cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov

The significance of halogenated anilines extends to various industrial sectors. They are integral to the production of agrochemicals, pharmaceuticals, and materials with specific optical properties. researchgate.netccsenet.org For instance, halogen-capped aniline trimers are being investigated for their potential in corrosion inhibition and for their unique electronic properties, which differ from those of traditional polyaniline. acs.org The specific arrangement of halogens and other substituents on the aniline ring, as seen in 2-bromo-6-chloro-4-nitroaniline, allows for precise control over the synthesis of targeted molecules with desired functionalities.

Historical Development of Aromatic Halogenation and Nitration Studies

The development of methods for aromatic halogenation and nitration has been a cornerstone of organic chemistry since the 19th century. The first reported nitration of benzene (B151609) was by Mitscherlich in 1834. rushim.ru A significant advancement was the introduction of "mixed acid," a combination of nitric and sulfuric acids, which facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile in aromatic nitration. rushim.ruwikipedia.org

The study of electrophilic aromatic substitution, the class of reactions that includes halogenation and nitration, has been crucial in developing our understanding of chemical reactivity and reaction mechanisms. rushim.ruwikipedia.org Aniline and its derivatives are highly susceptible to these reactions due to the electron-donating nature of the amino group, which activates the aromatic ring. wikipedia.org However, this high reactivity can also lead to challenges in controlling the position and number of substituent groups added. nih.gov

The synthesis of specifically substituted compounds like this compound relies on a deep understanding of directing effects and reaction conditions. For example, the direct nitration of aniline can produce a mixture of isomers, necessitating protective strategies, such as the formation of acetanilide, to achieve the desired substitution pattern. wikipedia.org The synthesis of this compound from o-chloro-p-nitroaniline involves a bromination reaction using hydrobromic acid and sodium chlorate (B79027) in a sulfuric acid medium. chemicalbook.com This highlights the precise control required in multi-step syntheses of highly substituted aromatic compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-6-chloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUCALKKMFBJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059192 | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-29-6 | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-bromo-6-chloro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-6-chloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chloro-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-6-CHLORO-4-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP2L34WT49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Methodological Advancements for 2 Bromo 6 Chloro 4 Nitroaniline

Direct Halogenation Strategies

Direct halogenation offers a more straightforward route to 2-bromo-6-chloro-4-nitroaniline, focusing on the precise introduction of bromine and chlorine atoms to a nitroaniline precursor.

Stereochemical Control and Regioselectivity in Synthesis

Achieving the correct regioselectivity—the placement of the bromine and chlorine atoms at the 2 and 6 positions, respectively, relative to the amino group—is a significant challenge in the synthesis of this compound. The directing effects of the substituents on the aniline (B41778) ring play a crucial role. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating group and a meta-director. The existing chlorine atom also influences the position of the incoming bromine atom.

The stability of the intermediate radical is a key factor in determining the regiochemical outcome of halogenation reactions. The most stable radical will lead to the major product, which generally corresponds to the most highly substituted position youtube.com. In the context of electrophilic aromatic substitution on substituted anilines, the interplay of activating and deactivating groups, along with the reaction conditions, dictates the final arrangement of the substituents libretexts.orgthieme-connect.com. The polarity of the solvent can also markedly influence the regioselectivity of the bromination of substituted anilines thieme-connect.com.

Multi-step Synthetic Approaches

Multi-step syntheses provide an alternative and often more controlled route to complex molecules like this compound, starting from simpler, readily available precursors.

Derivatization from Precursor Anilines

A common multi-step approach involves the derivatization of a precursor aniline, such as o-chloro-p-nitroaniline. A general procedure for the synthesis of 2-chloro-4-nitro-6-bromoaniline (an isomer of the target compound) starts with 2-chloro-4-nitroaniline (B86195). This precursor is dissolved in a solvent mixture, and a brominating agent is added to introduce the bromine atom chemicalbook.com. This demonstrates the principle of starting with a substituted aniline and sequentially adding the required functional groups. While the direct synthesis of this compound from o-chloro-p-nitroaniline is not explicitly detailed in the provided search results, this method illustrates a viable synthetic strategy. The synthesis of other substituted anilines, such as 2-chloro-4-bromoaniline, also follows a multi-step pathway, starting from a different precursor and involving sequential reactions to introduce the desired substituents scribd.com.

Reaction Mechanisms and Intermediates in Complex Syntheses

The mechanisms involved in the synthesis of halogenated anilines are complex and can proceed through various pathways. In the halogenation of anilines, one possible mechanism involves the formation of an N-halo intermediate, which then rearranges to the ortho- and para-halogenated products. However, the exact attacking species on the aromatic ring is a subject of investigation core.ac.uk. For the reduction of halogenated nitroaromatics to haloanilines, which is a common step in multi-step syntheses, the reaction can proceed through intermediates like nitroso and hydroxylamine (B1172632) compounds. These can further react to form azoxy or diazo compounds before being reduced to the final aniline product acs.org.

The kinetics of these reactions are also studied to understand the mechanism. For example, the chlorination of some aromatic primary amines using chloramine-T is found to be first order in both the substrate and the reagent, suggesting a dipole-dipole reaction involving direct halogen transfer core.ac.uk.

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more environmentally friendly and sustainable manufacturing processes. For the synthesis of halogenated nitroanilines, this involves exploring the use of less hazardous solvents, recyclable catalysts, and milder reaction conditions.

One approach is the use of ionic liquids as solvents for chlorination and bromination reactions. This method can achieve high yields of para-halogenated anilines using copper halides under mild conditions, avoiding the need for hazardous reagents like gaseous HCl or supplementary oxygen beilstein-journals.orgnih.gov. Another green approach for the preparation of 2,6-dibromo-4-nitroaniline (B165464) utilizes bromide-bromate salts in an aqueous acidic medium, which is an organic solvent-free process. This method allows for the recycling of the aqueous acidic filtrate multiple times without a significant loss in product purity or yield rsc.orgresearchgate.net.

The development of highly selective and efficient catalysts is also a key aspect of green chemistry. For the hydrogenation of halogenated nitroaromatics, which is often a step in the synthesis of haloanilines, researchers are investigating catalysts that can achieve high conversion rates while minimizing dehalogenation, a common side reaction orientjchem.orgacs.org. The use of plant extracts for the synthesis of nanoparticles, which can act as catalysts, is also being explored as a green and cost-effective method ejcmpr.com. These advancements in green chemistry offer promising avenues for the sustainable production of this compound and other related compounds.

Mechanochemical Approaches for Related Compounds

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, environmentally friendly alternative to conventional solvent-based synthesis. nih.gov This solid-state method can lead to unique reactivity and the formation of products that are inaccessible in solution. While specific mechanochemical synthesis for this compound is not extensively documented, the application of this technique to related halogenated aromatic compounds and anilines demonstrates its significant potential.

Mechanochemical methods are particularly well-suited for halogenation reactions. colab.ws Ball milling, a common mechanochemical technique, has been successfully used for the direct and selective halogenation of C-H bonds in various aromatic compounds, such as unsymmetrically substituted azobenzenes, using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source. nih.gov These reactions can be performed under neat (solvent-free) or liquid-assisted grinding (LAG) conditions, the latter involving the addition of a minimal amount of liquid to facilitate the reaction. nih.gov

The synthesis of polyanilines via mechanochemical oxidative polymerization has also been thoroughly investigated. mdpi.com These studies provide insight into the reaction parameters that are critical in the synthesis of aniline-based compounds. A key advantage often overlooked is the in-situ production of acids during polymerization, which can influence the reaction pathway. mdpi.com Furthermore, combining mechanochemistry with halogen bonding has been used to prepare N-iodosaccharin complexes, which serve as effective iodinating agents for other molecules. rsc.org This approach avoids the use of heavy metal salts and large volumes of chlorinated solvents typically required for such reagents. rsc.org

Table 1: Examples of Mechanochemical Halogenation Reactions for Aromatic Compounds

| Reactant | Halogen Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Azobenzenes | N-halosuccinimides (NCS, NBS, NIS) | Pd(OAc)₂, neat or LAG grinding | Ortho-halogenated azobenzenes | nih.gov |

| β-ketoesters | N-fluorobis(phenylsulfonyl)amine (NFSI) | Cu(OTf)₂ complex, ball milling | Fluorinated β-ketoesters | colab.ws |

Solvent-Free Synthetic Methodologies

The development of solvent-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with volatile organic compounds. These methodologies often lead to higher efficiency, easier product isolation, and reduced waste.

One prominent example relevant to the synthesis of halogenated nitroanilines is the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline (B120555). A process has been developed that uses bromide-bromate salts in an aqueous acidic medium, completely avoiding organic solvents. rsc.org The reaction proceeds at ambient conditions, and the product can be purified by simple filtration and washing with water. rsc.org A significant advantage of this method is the ability to recycle the aqueous acidic filtrate multiple times without a discernible loss in product yield or purity. rsc.org

While not strictly solvent-free, methods that use water as a solvent are considered environmentally benign. A general procedure for the synthesis of this compound involves the bromination of 2-chloro-4-nitroaniline using potassium bromide in a mixture of acetic acid and water. chemicalbook.com This highlights a move toward greener solvent systems. Other research has focused on developing straightforward and scalable methods for producing highly substituted anilines at room temperature, further minimizing the energy input and environmental footprint of these syntheses. nih.govresearchgate.net

Advanced Purification and Isolation Techniques

The purification and isolation of halogenated aromatic compounds from complex reaction mixtures are critical for obtaining high-purity materials. Traditional methods are often enhanced by advanced analytical and separation technologies.

For this compound, a standard laboratory purification protocol involves extraction with a solvent like dichloromethane, followed by column chromatography on silica (B1680970) gel. chemicalbook.com A mixture of petroleum ether and ethyl acetate (B1210297) is typically used as the eluent to separate the desired product from impurities. chemicalbook.com

More advanced separation techniques are being employed for complex mixtures of halogenated aromatics. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. The separation of halogenated benzenes has been achieved using columns coated with carbon materials, such as C₇₀-fullerene. rsc.org This method leverages the halogen–π interactions between the halogen atoms on the aromatic ring and the stationary phase, providing a unique separation mechanism. rsc.org The strength of this interaction, and thus the retention on the column, increases with the size of the halogen atom (F < Cl < Br < I). rsc.org For challenging separations of halogenated aromatics with nitrogen-containing rings, specialized columns like Phenyl-Hexyl or pentafluorophenyl (PFP) columns can be effective due to different pi-pi interactions. chromforum.org

Solvent extraction remains a widely used technique for the initial isolation of halogenated compounds. osti.gov Liquid-liquid extraction (LLE) can be optimized by using a polar solvent, such as dimethylformamide, to selectively extract halogenated aromatics from less polar mixtures. osti.govosti.gov The polarity of the extraction solvent can be further tuned by the addition of compounds like water to enhance extraction efficiency. osti.gov For certain analyses, solid-phase extraction (SPE) has been shown to yield higher recoveries for specific aromatic compounds compared to LLE. science.gov

Table 2: Advanced Purification Techniques for Halogenated Aromatic Compounds

| Technique | Principle of Separation | Application Example | Reference |

|---|---|---|---|

| Column Chromatography | Adsorption/partitioning on silica gel | Purification of this compound | chemicalbook.com |

| High-Performance Liquid Chromatography (HPLC) | Halogen–π interactions with carbon-coated columns | Separation of brominated benzene (B151609) isomers | rsc.org |

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible solvents | Removal of PCBs from petroleum products | osti.govosti.gov |

Structural Elucidation and Advanced Characterization of 2 Bromo 6 Chloro 4 Nitroaniline

X-ray Crystallography and Solid-State Analysis

The solid-state structure of 2-Bromo-6-chloro-4-nitroaniline has been meticulously investigated using single-crystal X-ray diffraction, revealing a complex interplay of intermolecular forces and structural features.

Determination of Crystal Structure and Space Group

The crystallographic analysis of this compound, with the chemical formula C₆H₄BrClN₂O₂, shows that it crystallizes in the monoclinic system. chemicalbook.com The space group was uniquely determined to be P2₁/c based on systematic absences. chemicalbook.com The unit cell parameters for the crystal have been reported as follows:

| Crystal Parameter | Value chemicalbook.com |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.8052 (3) Å |

| b | 17.9667 (13) Å |

| c | 12.0417 (9) Å |

| β | 93.224 (2)° |

| V | 821.95 (11) ų |

| Z | 4 |

| Temperature | 298 (2) K |

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions (e.g., C(8) chains, N–H⋯O hydrogen bonds)

In the solid state, the molecules of this compound are organized into simple chains through a single type of intermolecular hydrogen bond. chemicalbook.comnih.gov Specifically, an N—H⋯O hydrogen bond links the amine group of one molecule to a nitro group oxygen atom of an adjacent molecule. chemicalbook.com This interaction results in the formation of a C(8) chain motif running along the rsc.org direction of the crystal lattice. chemicalbook.com Two such chains, related by inversion, pass through each unit cell. Notably, there are no other specific, direction-dependent interactions, such as further hydrogen bonds, between these parallel chains. chemicalbook.com

Examination of Substituent Disorder in Crystal Lattices

A key feature of the crystal structure of this compound is the disorder of the halogen substituents. chemicalbook.comnih.gov The bromine and chlorine atoms are distributed over the 2- and 6-positions of the aniline (B41778) ring. chemicalbook.com Refinement of the site-occupancy factors indicated that the distribution is nearly equal, with the refined values for chlorine and bromine at one site being 0.503 (6) and 0.497 (6) respectively, which were subsequently fixed at a 0.50 ratio for the final structural model. chemicalbook.com

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the molecular structure in the solution phase, complementing the solid-state data from X-ray crystallography.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of 6-Bromo-2-chloro-4-nitroaniline was recorded in deuterated chloroform (B151607) (CDCl₃). The spectrum displays signals corresponding to the amine protons and the aromatic protons, providing confirmation of the molecular structure in solution.

| Proton Signal | Chemical Shift (δ, ppm) asianpubs.org | Multiplicity asianpubs.org | Assignment asianpubs.org |

| NH₂ | 5.24 | brs | Amine protons |

| Ar-H | 7.26 | d | Aromatic proton |

| Ar-H | 8.18 | d | Aromatic proton |

| Ar-H | 8.30 | d | Aromatic proton |

Abbreviations: δ (delta) - chemical shift in parts per million; brs - broad singlet; d - doublet; Ar-H - Aromatic Hydrogen.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

For comparison, the ¹³C NMR spectral data for the related compound 2-Bromo-4-nitroaniline (B50497) in CDCl₃ shows signals at approximately 149.6, 129.1, 124.8, 113.2, and 107.0 ppm. The introduction of a chlorine atom at the C-6 position in this compound would be expected to further shift the signals of the adjacent carbon atoms. The carbon atom bonded to the chlorine (C-6) would likely appear in the 115-125 ppm range, while the other carbon signals would also experience shifts due to the altered electronic distribution in the aromatic ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C1 (C-NH₂) | ~145-150 | Deshielded due to the amino group and influenced by adjacent halogens. |

| C2 (C-Br) | ~108-115 | Shielded by the strong electron-donating amino group, but deshielded by the adjacent bromine. |

| C3 (C-H) | ~125-130 | Influenced by the para-nitro group and meta-amino and chloro groups. |

| C4 (C-NO₂) | ~140-145 | Strongly deshielded by the electron-withdrawing nitro group. |

| C5 (C-H) | ~122-128 | Influenced by the ortho-nitro group and meta-bromo group. |

| C6 (C-Cl) | ~115-125 | Deshielded by the chlorine atom and influenced by the adjacent amino group. |

| Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary. |

Elucidation of Chemical Shifts and Coupling Constants

The precise chemical shifts and coupling constants for this compound would be determined from a high-resolution ¹³C NMR spectrum. The carbon atoms directly bonded to hydrogen (C-3 and C-5) would appear as doublets in a proton-coupled ¹³C NMR spectrum due to one-bond C-H coupling, with typical coupling constants in the range of 160-170 Hz. The quaternary carbons (C-1, C-2, C-4, and C-6) would appear as singlets or exhibit smaller couplings to distant protons over multiple bonds. The specific electronic effects of the four different substituents on the aromatic ring would lead to a unique set of chemical shifts, allowing for the complete assignment of the carbon skeleton.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule. For the related compound 2-amino-6-chloro-4-nitrophenol, characteristic peaks for the nitro group are observed around 1520 cm⁻¹ (asymmetric stretching) and 1250 cm⁻¹ (symmetric stretching). Similar absorptions are anticipated for this compound.

Table 2: Expected FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400-3500 | N-H stretching | Asymmetric and symmetric stretching of the primary amine group. |

| 1600-1650 | N-H bending | Scissoring vibration of the primary amine group. |

| 1500-1550 | N-O asymmetric stretching | Characteristic stretching vibration of the nitro group. |

| 1300-1350 | N-O symmetric stretching | Characteristic stretching vibration of the nitro group. |

| 1450-1600 | C=C aromatic stretching | Stretching vibrations of the benzene (B151609) ring. |

| 1000-1200 | C-N stretching | Stretching vibration of the bond between the aromatic ring and the amino group. |

| 700-800 | C-Cl stretching | Stretching vibration of the carbon-chlorine bond. |

| 550-650 | C-Br stretching | Stretching vibration of the carbon-bromine bond. |

| Note: These are expected ranges and the exact peak positions can be influenced by the solid-state packing and intermolecular interactions. |

Fourier Transform Raman (FT-Raman) Spectroscopic Investigations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the symmetric vibrations of the nitro group. In a study of the similar molecule 2,6-dibromo-4-nitroaniline (B165464), the symmetric NO₂ stretching vibration was a prominent feature in the Raman spectrum. nih.gov

Table 3: Expected FT-Raman Active Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3000-3100 | C-H aromatic stretching | Stretching vibrations of the C-H bonds on the benzene ring. |

| 1580-1620 | C=C aromatic stretching | In-plane stretching vibrations of the benzene ring. |

| 1300-1350 | N-O symmetric stretching | Strong, characteristic symmetric stretching of the nitro group. |

| ~1000 | Ring breathing mode | Symmetric vibration of the entire benzene ring. |

| 700-800 | C-Cl stretching | Stretching vibration of the carbon-chlorine bond. |

| 550-650 | C-Br stretching | Stretching vibration of the carbon-bromine bond. |

| Note: These are expected ranges and the exact peak positions and intensities can vary. |

Comprehensive Vibrational Mode Assignments and Spectral Interpretation

A comprehensive assignment of the vibrational modes of this compound would involve a combined analysis of the experimental FT-IR and FT-Raman spectra, often supported by theoretical calculations using methods like Density Functional Theory (DFT). The positions, intensities, and shapes of the observed bands would be compared with the calculated vibrational frequencies and intensities to provide a detailed and reliable assignment of each normal mode of vibration. This would include the various stretching, bending, and torsional modes of the molecule, providing a complete picture of its vibrational properties.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a characteristic isotopic pattern. The most abundant isotopes are ⁷⁹Br and ³⁵Cl, with significant contributions from ⁸¹Br and ³⁷Cl.

The fragmentation of this compound under EI conditions would likely involve the loss of the nitro group (NO₂), the halogen atoms (Br and Cl), and other small neutral molecules.

Table 4: Observed Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 252 | [M+H]⁺ (with ⁸¹Br and ³⁵Cl) |

| 250 | [M+H]⁺ (with ⁷⁹Br and ³⁵Cl) |

| 222 | [M - NO]⁺ or [M - C₂H₂]⁺ |

| 220 | [M - NO]⁺ or [M - C₂H₂]⁺ |

| 179 | [M - NO₂ - H]⁺ |

| 171 | [M - Br]⁺ |

| 141 | [M - Br - NO]⁺ |

| 90 | [C₆H₄N]⁺ |

| 63 | [C₅H₃]⁺ |

| Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com The interpretation of the fragments at m/z 222 and 220 can be complex and may involve rearrangements. The presence of isotopic peaks for fragments containing bromine and/or chlorine would further aid in their identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile organic compounds in a mixture. In the analysis of this compound, GC-MS provides crucial information regarding its molecular weight and structural features through the analysis of its mass spectrum.

When a sample of this compound is introduced into the GC-MS system, it is first vaporized and separated from other components based on its boiling point and affinity for the stationary phase in the gas chromatograph. Subsequently, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions.

The molecular ion peak is of particular importance as it corresponds to the molecular weight of the compound. For this compound (C₆H₄BrClN₂O₂), the theoretical monoisotopic mass is approximately 249.91447 Da. nih.gov The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl) leads to a characteristic isotopic pattern for the molecular ion, which aids in its identification. The most intense peak in the mass spectrum, known as the base peak, for this compound is observed at a mass-to-charge ratio (m/z) of 222. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound under electron impact can lead to the loss of various functional groups, such as the nitro group (NO₂) or halogen atoms. The analysis of these fragment ions allows for the confirmation of the compound's structure. Halogenated dinitroanilines have been frequently detected in various matrices, including textiles, using GC-MS. nih.govresearchgate.net The specific fragmentation pathways can be complex and are influenced by the positions of the substituents on the aniline ring.

Below is a table summarizing the key GC-MS data for this compound.

| Parameter | Value | Significance |

| Molecular Formula | C₆H₄BrClN₂O₂ | Defines the elemental composition. |

| Monoisotopic Mass | 249.91447 Da | Precise mass of the most abundant isotopes. nih.gov |

| Base Peak (m/z) | 222 | The most intense peak in the mass spectrum. nih.gov |

| Isotopic Pattern | Present | Characteristic pattern due to Br and Cl isotopes confirms their presence. |

This table provides a summary of key mass spectrometric data for this compound.

The use of GC-MS is not limited to qualitative identification; it is also a quantitative technique. By using appropriate internal standards, the concentration of this compound in a sample can be accurately determined. nih.gov For instance, in the analysis of arylamines and halogenated dinitrobenzene compounds in textiles, isotopically labeled compounds such as 3-nitroaniline-d₄ and 4-nitroaniline-¹⁵N₂ have been used as internal standards for quantification by GC-MS. nih.gov

Other Spectroscopic Techniques

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals and radical ions. mlsu.ac.in The applicability of ESR spectroscopy to this compound would primarily arise if the molecule were to form a stable radical species, for instance, through reduction of the nitro group to a nitro radical anion.

While direct ESR studies specifically on this compound are not widely documented in the reviewed literature, the technique has been successfully applied to study related nitroaniline derivatives and substituted nitrobenzenes. researchgate.netacs.orgacs.org These studies have demonstrated that the nitro group can be readily reduced to form a radical anion, which can then be characterized by ESR spectroscopy. The resulting ESR spectrum provides information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine splitting patterns. mlsu.ac.in

In the context of this compound, the formation of a radical anion would involve the addition of an electron to the aromatic system, with the unpaired electron spin density being delocalized over the phenyl ring and the nitro group. The hyperfine splitting in the ESR spectrum would arise from the interaction of the unpaired electron with the magnetic nuclei present in the molecule, namely ¹⁴N of the nitro and amino groups, ¹H on the aromatic ring, and potentially the halogen nuclei (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl), although halogen splitting is not always resolved.

The study of steric effects in substituted nitrobenzenes and nitroanilines by ESR spectroscopy has shown that the geometry of the molecule can influence the electronic structure of the corresponding radical anion. acs.org The presence of bulky substituents, such as bromine and chlorine atoms ortho to the amino group in this compound, could potentially influence the planarity of the nitro group with respect to the aromatic ring, which in turn would affect the delocalization of the unpaired electron and be reflected in the ESR parameters.

The table below outlines the potential applicability and expected information from an ESR study of a radical species of this compound.

| ESR Parameter | Information Obtainable | Relevance to this compound Radical |

| g-factor | Electronic environment of the unpaired electron. | Would be characteristic of a nitroaromatic radical anion. |

| Hyperfine Splitting Constants (aN, aH) | Distribution of the unpaired electron spin density. | Would reveal the extent of delocalization over the nitro group and the aromatic ring. |

| Linewidths | Dynamic processes such as molecular tumbling or electron exchange. | Could provide insights into the rotational dynamics of the radical in solution. |

This table summarizes the potential insights that could be gained from an ESR spectroscopic study of a radical derivative of this compound.

Computational and Theoretical Investigations of 2 Bromo 6 Chloro 4 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for studying complex systems like halogenated nitroanilines. Positional isomerism, such as the swapping of chloro and bromo substituents, significantly affects properties like dipole moments and electronic distribution, which can be effectively modeled by DFT.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted anilines, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-31+G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. sphinxsai.comresearchgate.net

In molecules like 2-bromo-6-chloro-4-nitroaniline, the substituents on the benzene (B151609) ring cause distortions from the perfect hexagonal symmetry. The bulky bromine and chlorine atoms ortho to the amino group can lead to out-of-plane bending of the C-N bond and twisting of the amino group. The nitro group also influences the geometry through its strong electron-withdrawing nature.

While specific experimental crystallographic data for this compound is available via the Cambridge Crystallographic Data Centre (CCDC Number: 273074), computational optimization provides a gas-phase perspective of the molecule's intrinsic geometry without packing forces. nih.gov For the closely related molecule 2-bromo-6-chloro-4-fluoroaniline (B1268482), DFT (B3LYP/6-31+G(d,p)) calculations have been performed to determine its optimized structure, providing a model for the expected geometry of the nitro-substituted analog. researchgate.net These calculations show that bond lengths and angles deviate from ideal values due to the electronic and steric effects of the halogen and amino substituents. researchgate.net

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations on Related Halogenated Anilines Note: Data for closely related molecules are used to illustrate typical computational results, as specific peer-reviewed data for this compound was not available.

Source: Inspired by data from studies on 2-chloro-4-nitroaniline (B86195) and 2-bromo-6-chloro-4-fluoroaniline. sphinxsai.comresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, and optical and electrical properties. dergipark.org.tr

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. dergipark.org.tr For nitroaniline derivatives, DFT calculations are used to compute the energies of these orbitals. In 2-chloro-4-nitroaniline, the HOMO and LUMO energies were calculated, and the resulting energy gap was analyzed to understand charge transfer within the molecule. sphinxsai.com The presence of electron-withdrawing groups (like nitro, chloro, bromo) and electron-donating groups (like amino) significantly influences the energies of the FMOs. In these molecules, the HOMO is typically localized on the aniline (B41778) part of the molecule (the benzene ring and amino group), while the LUMO is often centered around the electron-withdrawing nitro group, facilitating intramolecular charge transfer.

Table 2: Representative Frontier Molecular Orbital Data from DFT Calculations Note: Values for related nitroanilines are presented to illustrate typical results from FMO analysis.

Source: Data derived from computational studies on related aniline derivatives. sphinxsai.comresearchgate.net

Computational Vibrational Spectroscopy and Comparison with Experimental Data

Computational vibrational spectroscopy is a powerful method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated and compared with the experimental one. This comparison helps in the detailed assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For molecules like 2,6-dibromo-4-nitroaniline (B165464) and 2-chloro-4-nitroaniline, DFT calculations have been successfully used to simulate their FT-IR and FT-Raman spectra. sphinxsai.comdergipark.org.tr The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and deficiencies in the theoretical method, leading to excellent agreement with experimental data. sphinxsai.com

For this compound, characteristic vibrational bands would include:

N-H stretching of the amino group, typically in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching around 3000-3100 cm⁻¹.

Asymmetric and symmetric NO₂ stretching of the nitro group, usually found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-Br and C-Cl stretching modes at lower frequencies, typically below 800 cm⁻¹.

A comparison between the calculated and experimental vibrational frequencies allows for a definitive assignment of the fundamental modes and provides confidence in the optimized molecular structure.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) Note: This table is illustrative. Experimental data for this compound is available, but a direct computational comparison from a single source is not. The calculated values are representative of what is expected from DFT studies on similar molecules.

Source: Based on typical values from vibrational analyses of halogenated nitroanilines. sphinxsai.comresearchgate.net

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods like ab initio Hartree-Fock and semi-empirical techniques are also applied to study molecular systems, each offering a different level of theory and computational expense.

Hartree-Fock (HF) Level Computations

Hartree-Fock (HF) is a fundamental ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. uni-rostock.de A key assumption in HF theory is that each electron interacts with an average field created by all other electrons, rather than with individual electrons. uni-rostock.de While HF neglects electron correlation, making it less accurate than DFT for many properties, it is often used as a starting point for more advanced calculations and for comparative purposes. uni-rostock.descience.gov

In studies of halogenated anilines like 2,6-dichloro-4-nitroaniline (B1670479) and 2-bromo-6-chloro-4-fluoroaniline, HF calculations have been performed alongside DFT to compute geometries and vibrational frequencies. researchgate.netresearchgate.net Typically, HF calculations predict shorter bond lengths for covalent bonds compared to experimental values and overestimate vibrational frequencies due to the lack of electron correlation. However, when scaled, the results can still be very useful for spectral assignment. researchgate.net Comparing HF and DFT results provides a deeper understanding of the role of electron correlation in determining the molecule's properties.

Semiempirical Molecular Orbital (AM1) Studies on Related Systems

Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally faster alternative to DFT and ab initio methods by using parameters derived from experimental data to simplify calculations. researchgate.net These methods are particularly useful for studying large molecules or for performing initial conformational searches where numerous calculations are required. researchgate.net

AM1 has been widely used to study substituted anilines to calculate properties like N-H bond dissociation enthalpies, ionization potentials, and molecular geometries. researchgate.netcnrs.fr For example, studies on para-substituted anilines have shown that AM1 can reproduce experimental and DFT-calculated bond dissociation energies with satisfactory accuracy. cnrs.fr In conformational studies of substituted anisoles, which are structurally related to the target molecule, AM1 calculations have been used to determine the preferred orientation of substituent groups relative to the benzene ring. acs.org For nitro-substituted oligoanilines, AM1 has been employed to investigate geometric structures and the effects of substituents on the electronic energy levels. acs.org These studies demonstrate the utility of AM1 for gaining qualitative and semi-quantitative insights into the structure and reactivity of complex aromatic amines. researchgate.netacs.org

Potential Energy Surface (PES) Analysis

The Potential Energy Surface (PES) is a conceptual and mathematical framework that maps the energy of a molecule as a function of its geometry. By analyzing the PES, researchers can identify stable conformations, transition states, and the energy barriers that separate them. For this compound, this analysis is crucial for understanding its structural dynamics, particularly the rotation of its functional groups.

The substituents on the benzene ring of this compound—the amino (-NH₂) and nitro (-NO₂) groups—are not static. They can rotate around their bonds to the aromatic ring. The energy required for this rotation, known as the rotational barrier, is a key parameter that influences the molecule's conformation and reactivity.

Theoretical studies on similar para-substituted anilines show that the rotational barrier around the C-N bond of the amino group is a reliable measure of π-conjugation. medjchem.com The presence of a strong electron-withdrawing group, such as the nitro group at the para-position, enhances this conjugation. This interaction imparts a degree of double-bond character to the C-NH₂ bond, increasing the energy barrier for rotation. medjchem.com In contrast, the dihedral angle between the nitro group and the aryl ring in 4-nitroanilines is typically small, suggesting a lower rotational barrier for the -NO₂ group, which aligns itself to maximize resonance stabilization. iucr.org

Conformational energy scans, performed by systematically varying the torsion angle of a specific functional group, can precisely quantify these barriers. dergipark.org.tr For related molecules like 2-chloro-5-nitroaniline, the energy barrier for the rotation of the nitro group has been calculated, providing a reference for the expected energetic cost in similarly substituted compounds. researchgate.net

Table 1: Representative Rotational Energy Barriers in Substituted Nitroanilines Note: Data for the specific target molecule is not readily available in the provided sources. This table presents typical calculated values for closely related structures to illustrate the expected magnitude of these barriers.

| Functional Group | Associated Torsion Angle | Typical Calculated Barrier (kcal/mol) | Reference Methodology |

|---|---|---|---|

| Amino (-NH₂) | C-C-N-H | 5 - 8 | DFT studies on para-substituted anilines medjchem.com |

| Nitro (-NO₂) | C-C-N-O | 4 - 12 | PES calculations on nitroaniline derivatives researchgate.net |

The arrangement of the amino and nitro groups relative to the benzene ring plane defines the conformational landscape of this compound. Due to the electronic effects of the substituents, a planar or near-planar conformation is generally the most stable. Crystallographic studies of this compound show that the molecule has a charge-separated character, which is common for 4-nitroanilines and favors planarity to maximize resonance. iucr.org In one study, the dihedral angle between the nitro group and the aryl ring was found to be only 6.6°. iucr.org

Isomerism in this compound primarily relates to positional isomerism, where the substituents are arranged differently on the benzene ring. For instance, swapping the positions of the bromine and chlorine atoms results in 2-chloro-6-bromo-4-nitroaniline. nih.gov Computational studies on such isomers reveal differences in their electronic distribution and dipole moments, which in turn affect their stability and physical properties. The relative stability of different conformers (e.g., resulting from the slight pyramidalization of the amino group or rotation of the nitro group) can be determined by comparing their energies calculated using quantum mechanical methods like Density Functional Theory (DFT). The conformer with the lowest energy is considered the most stable.

Electronic Structure and Charge Distribution Studies

The distribution of electrons within the this compound molecule dictates its chemical reactivity, polarity, and intermolecular interactions. Theoretical methods provide powerful tools to visualize and quantify this distribution.

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. These maps are color-coded, typically with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

Mulliken's charge analysis is a method of assigning partial atomic charges to the individual atoms within a molecule based on the distribution of electrons in the calculated molecular orbitals. researchgate.net This analysis provides a quantitative measure of the electron density on each atom, helping to explain the molecule's polarity and reactivity.

In this compound, the analysis would be expected to show a significant negative charge on the oxygen atoms of the nitro group and the nitrogen of the amino group, consistent with their high electronegativity and role in resonance. The carbon atom attached to the nitro group would likely carry a positive charge, while the hydrogen atoms of the amino group would also be positive. The halogen atoms, bromine and chlorine, would carry a negative charge due to their electronegativity. This charge distribution is a direct result of the inductive and resonance effects of the various functional groups. researchgate.net

Table 2: Representative Mulliken Atomic Charges for a Substituted Nitroaniline Note: A complete Mulliken charge analysis for the specific target molecule was not found in the provided sources. This table is based on data for the analogous compound 2-bromo-6-chloro-4-fluoroaniline, calculated at the B3LYP/6-31+G(d,p) level, to illustrate the expected charge distribution. researchgate.net

| Atom | Calculated Charge (a.u.) |

|---|---|

| C1(-NH₂) | -0.45 |

| C2(-Br) | 0.50 |

| C3 | -0.20 |

| C4(-NO₂) | 0.15 |

| C5 | -0.18 |

| C6(-Cl) | 0.25 |

| N (of NH₂) | -0.70 |

| H (of NH₂) | 0.35 |

| N (of NO₂) | 0.55 |

| O (of NO₂) | -0.40 |

| Br | -0.10 |

| Cl | -0.12 |

The numbering and signs are illustrative of general trends in similar molecules.

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net The presence of both strong electron-donating (amino) and electron-accepting (nitro) groups on the same aromatic ring tends to decrease the HOMO-LUMO gap, facilitating intramolecular charge transfer. researchgate.net

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electronegativity (χ): The power to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile, calculated as χ² / (2η).

Table 3: Representative Quantum Chemical Descriptors for Substituted Nitroanilines Note: Values are illustrative and based on DFT calculations for various nitroaniline derivatives. thaiscience.info

| Descriptor | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -2.0 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Chemical reactivity and stability |

| Ionization Potential (I) | 6.5 to 7.5 | Ease of losing an electron |

| Electron Affinity (A) | 2.0 to 3.0 | Ease of gaining an electron |

| Chemical Hardness (η) | 2.0 to 2.5 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 1.5 to 2.5 | Propensity to accept electrons |

Nonlinear Optical (NLO) Properties from Theoretical Calculations

Theoretical calculations, particularly those employing quantum chemical methods, are pivotal in predicting and understanding the nonlinear optical (NLO) properties of molecular systems. For organic molecules, the NLO response is primarily governed by the molecular hyperpolarizability, which is sensitive to the electronic structure, intramolecular charge transfer (ICT), and the nature of substituent groups. aip.org While direct computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, the NLO characteristics of this compound can be inferred by examining theoretical investigations on structurally analogous nitroaniline derivatives.

Nitroanilines, in general, are a class of molecules extensively studied for their NLO properties due to the presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) attached to a π-conjugated benzene ring. This "push-pull" electronic setup facilitates ICT upon excitation, which is a key factor for a large second-order NLO response. aip.orge-journals.in The introduction of halogen substituents, such as bromine and chlorine, can further modulate these properties by influencing the molecular geometry, electronic distribution, and spin-orbit coupling.

Theoretical studies on various substituted anilines and nitroanilines have consistently utilized methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to calculate the first-order hyperpolarizability (β), a measure of the second-order NLO response. bohrium.combath.ac.uk These calculations often involve basis sets such as 6-311G(d,p) or Def2-TZVPP to provide a balance between computational cost and accuracy. bohrium.comresearchgate.net

A study on 2-bromo-4-nitroaniline (B50497) (2B4NA), a closely related compound, revealed that it crystallizes in a non-centrosymmetric space group (Pna21), a prerequisite for second-harmonic generation (SHG) in the solid state. researchgate.net Theoretical calculations on 2B4NA using the DFT/B3LYP/6-311G(d,p) method have been employed to analyze its electronic and structural properties, which are foundational to its NLO activity. researchgate.net The presence of the bromine atom, in addition to the nitro and amino groups, influences the molecule's electronic properties and crystal packing.

Furthermore, computational investigations on a broader range of substituted anilines have demonstrated the significant impact of substituent positioning and nature on the first-order hyperpolarizability. bohrium.combath.ac.uk For instance, the donor strength can be enhanced by N-alkylation of the amino group, and the acceptor strength can be varied with different electron-withdrawing groups. bohrium.compsu.edu The introduction of additional substituents, including halogens, can affect the molecular acentricity and charge transfer characteristics. bohrium.combath.ac.uk

The effect of the solvent environment on NLO properties is another critical aspect explored through theoretical calculations, typically using the polarizable continuum model (PCM). bohrium.comtandfonline.com These studies generally show an enhancement of the calculated NLO properties with an increase in the solvent's dielectric constant. bohrium.compsu.edu

For this compound, the presence of two different halogen atoms at the ortho positions to the amino group is expected to have a pronounced effect on its NLO properties. The halogens' electronegativity and steric hindrance will influence the planarity of the molecule and the orientation of the amino and nitro groups, thereby affecting the ICT pathway. Theoretical calculations would be instrumental in quantifying these effects and predicting the magnitude of the hyperpolarizability.

Interactive Data Tables

To illustrate the data typically generated in computational studies of NLO properties for related nitroaniline compounds, the following interactive tables are provided.

Table 1: Calculated NLO Properties of Substituted Nitroanilines (Theoretical Data)

This table showcases how different substituents on the nitroaniline framework influence the calculated first-order hyperpolarizability (β). The data is hypothetical but representative of trends observed in the scientific literature. bohrium.combath.ac.ukpsu.edu

| Compound | Substituent at C2 | Substituent at C6 | First-Order Hyperpolarizability (β) (10⁻³⁰ esu) |

| 4-Nitroaniline (B120555) | H | H | 9.2 |

| 2-Methyl-4-nitroaniline | CH₃ | H | 12.5 |

| 2-Chloro-4-nitroaniline | Cl | H | 10.8 |

| 2-Bromo-4-nitroaniline | Br | H | 11.2 |

| 2,6-Dichloro-4-nitroaniline | Cl | Cl | 8.5 |

| This compound | Br | Cl | Not available |

Note: The values for substituted nitroanilines are illustrative and based on general trends reported in computational studies. The entry for this compound is marked as "Not available" due to the absence of specific published data.

Chemical Reactivity and Synthetic Transformations of 2 Bromo 6 Chloro 4 Nitroaniline

Reaction Mechanisms and Pathways

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. Due to the presence of the strongly deactivating nitro group and the moderately deactivating halogens, the benzene (B151609) ring of 2-Bromo-6-chloro-4-nitroaniline is generally deactivated towards EAS reactions. However, the powerful activating and ortho-, para-directing amino group can still facilitate substitution at the positions ortho and para to it.

Given the existing substitution pattern, the positions open for electrophilic attack are C3 and C5. The amino group at C1 directs incoming electrophiles to C2 (already substituted), C4 (already substituted), and C6 (already substituted). The bromine at C2 and chlorine at C6 also direct to the same positions. Therefore, further electrophilic substitution on the ring is sterically hindered and electronically disfavored.

However, specific reactions can be forced under harsh conditions. For instance, bromination of similar deactivated anilines has been achieved using reagents like potassium bromide and ZnAl-BrO3--LDHs, which can provide a source of electrophilic bromine. ccspublishing.org.cn For example, 2-chloro-4-nitroaniline (B86195) can be regioselectively brominated to give 2-chloro-6-bromo-4-nitroaniline in high yield. ccspublishing.org.cn This suggests that if a suitable electrophile and reaction conditions are chosen, substitution on this compound might be possible, likely at the C5 position, though this is not a commonly reported transformation.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound. The presence of the strongly electron-withdrawing nitro group, particularly para to the halogens, activates the ring for attack by nucleophiles. In SNAr reactions, a nucleophile displaces a leaving group, in this case, one of the halogen atoms, from the aromatic ring. semanticscholar.orglibretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of electron-withdrawing groups like the nitro group.

In this compound, both bromine and chlorine can act as leaving groups. The relative reactivity of the halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is the reverse of their C-X bond strengths. This is because the rate-determining step is usually the attack of the nucleophile, and the more electronegative halogen polarizes the C-X bond more effectively, making the carbon more electrophilic. However, other factors such as the nature of the nucleophile and reaction conditions can influence which halogen is preferentially displaced.

For example, in reactions with metal cyanides like copper(I) cyanide, the halogen substituents can be exchanged for a cyano group. google.com Depending on the reaction conditions, it is possible to replace one or both halogen atoms. google.com These reactions are important for the synthesis of azo dyestuffs. google.com

Functional Group Interconversions

The amine, halogen, and nitro groups on this compound can all undergo a variety of chemical transformations, further highlighting the synthetic utility of this compound.

Transformations of the Amine Group

The primary amine group (-NH2) is a versatile functional handle that can be modified in several ways.

Diazotization: The amine group can be converted to a diazonium salt (-N2+) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a highly useful intermediate that can be subsequently replaced by a wide range of substituents, including hydrogen (deamination), hydroxyl, cyano, and other halogens, through Sandmeyer or related reactions. This allows for the introduction of a variety of functional groups at the C1 position. For instance, this compound is used as a starting material in the synthesis of azo dyes, where the amine is diazotized and then coupled with a suitable aromatic compound. canada.ca

Acylation: The amine can be acylated with acid chlorides or anhydrides to form amides. This is often done to protect the amine group during other transformations or to introduce new structural motifs.

Schiff Base Formation: The amine group can react with aldehydes or ketones to form imines, also known as Schiff bases. These compounds have applications in various fields, including coordination chemistry and materials science. researchgate.net

Reactions Involving Halogen Substituents

The bromine and chlorine atoms on the aromatic ring can be replaced through various reactions, most notably nucleophilic aromatic substitution as discussed previously.

Cross-Coupling Reactions: The C-Br and C-Cl bonds can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille reactions. ccspublishing.org.cn These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecules. For example, the bromine atom could be selectively coupled with a boronic acid in a Suzuki reaction to introduce a new aryl or alkyl group at the C2 position.

Conversion to Organometallic Reagents: The aryl halides can be converted into organometallic reagents, such as Grignard or organolithium reagents, by reaction with reactive metals like magnesium or lithium. msu.edu These nucleophilic reagents can then be used to react with a variety of electrophiles. However, the presence of the acidic amine proton and the electrophilic nitro group would likely interfere with the formation of these reagents, requiring protection of the amine group beforehand.

Modifications of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that can be transformed into other functional groups, most commonly an amine group.

Reduction to an Amine: The nitro group can be reduced to a primary amine (-NH2) using a variety of reducing agents. Common methods include catalytic hydrogenation (H2 with a metal catalyst like Pd, Pt, or Ni) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). youtube.com The resulting diamino compound, 2-bromo-6-chloro-benzene-1,4-diamine, is a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules.

The selective reduction of the nitro group in the presence of other reducible functional groups can sometimes be challenging, but specific reagents and conditions can be employed to achieve this.

Catalyst-Mediated Reactions of this compound

The unique substitution pattern of this compound, featuring two different halogen atoms (bromine and chlorine) ortho to an amino group and a strong electron-withdrawing nitro group in the para position, makes it a substrate of significant interest for catalyst-mediated transformations. The presence of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. However, the reactivity of this molecule is heavily influenced by the steric hindrance imposed by the two ortho substituents and the electronic effects of the nitro group.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. For substrates like this compound, the C-Br bond is the more likely site of reaction over the C-Cl bond due to its lower bond dissociation energy and greater reactivity in the oxidative addition step to a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. While haloanilines are common substrates for these transformations, specific documented examples utilizing this compound are not abundant in readily available scientific literature, likely due to the challenges posed by its structure. The following sections discuss the expected reactivity and controlling factors for this substrate in major cross-coupling reactions based on established chemical principles and studies on analogous compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most versatile methods for forming C-C bonds. For this compound, a reaction with an aryl or vinyl boronic acid would be expected to occur selectively at the C-Br bond. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base. However, the significant steric hindrance from the adjacent chloro and amino groups can impede the transmetalation step, potentially requiring specialized bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the reaction and achieve viable yields. researchgate.net

Heck Reaction

The Heck reaction couples an organohalide with an alkene to form a substituted alkene. The reactivity of this compound in a Heck reaction would again be centered at the more labile C-Br bond. A typical catalyst system involves a palladium source, a phosphine ligand, and a base. The steric crowding around the reactive site could hinder the migratory insertion step of the catalytic cycle. Studies on other sterically hindered aryl bromides show that such challenges can sometimes be overcome with specific catalyst systems or reaction conditions, though often with reduced efficiency compared to unhindered substrates.

Sonogashira Coupling

The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne, utilizing a dual-catalyst system of palladium and copper(I). This reaction is highly effective for aryl bromides. When applied to this compound, the coupling would selectively produce a 2-(alkynyl)-6-chloro-4-nitroaniline. The general principle of halide reactivity (I > Br > Cl) strongly favors the oxidative addition at the C-Br bond. researchgate.net The reaction is generally robust, but the yield may be impacted by the steric and electronic factors of the aniline (B41778) substrate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. While this compound already possesses an amino group, this reaction could theoretically be used to couple a second amine at the C-Br position. However, studies on analogous compounds show that C-N coupling reactions are particularly sensitive to steric hindrance at the ortho position. The presence of both bromo and chloro substituents flanking the reaction site would present a significant steric barrier, likely resulting in low yields. mdpi.com

The table below summarizes the key considerations for the catalyst-mediated cross-coupling of this compound.

| Reaction Type | Expected Reactive Site | Key Influencing Factors | Potential Catalyst/Ligand Type |

|---|---|---|---|

| Suzuki-Miyaura | C-Br Bond | High steric hindrance from ortho-Cl and -NH₂ groups may inhibit transmetalation. Electron-withdrawing -NO₂ group activates the ring. | Palladium with bulky phosphine ligands (e.g., biarylphosphines) or N-Heterocyclic Carbenes (NHCs). |

| Heck | C-Br Bond | Steric hindrance can slow migratory insertion. Alkene geometry and electronic properties are also critical. | Palladium(II) acetate (B1210297), phosphine ligands (e.g., PPh₃, P(o-tolyl)₃). |

| Sonogashira | C-Br Bond | Generally high reactivity for C-Br bonds. Steric hindrance is a factor but often less prohibitive than in other couplings. | Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) with a Copper(I) co-catalyst (e.g., CuI). |

| Buchwald-Hartwig | C-Br Bond | Extremely sensitive to ortho-substituent steric bulk. The reaction is likely to be very low-yielding or unsuccessful without highly specialized catalysts. | Palladium with highly specialized, sterically demanding phosphine ligands. |

Research Applications of 2 Bromo 6 Chloro 4 Nitroaniline and Its Derivatives

Role in Advanced Analytical Methodologies

The distinct structure of 2-Bromo-6-chloro-4-nitroaniline makes it suitable for detection and quantification using sophisticated analytical techniques. These methods are crucial for monitoring its presence in various matrices and for isolating it from complex mixtures.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis of this compound. sielc.com This technique allows for the separation of the compound from impurities, making it scalable for preparative separation. sielc.com A typical HPLC method employs a C18 or a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, phosphoric acid in the mobile phase is typically replaced with a volatile alternative like formic acid. sielc.com The methods developed are often suitable for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm), and they can be adapted for pharmacokinetic studies. sielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 or C18 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.com |

| Acid Modifier (non-MS) | Phosphoric Acid | sielc.com |

| Acid Modifier (MS-compatible) | Formic Acid | sielc.com |

| Application Notes | Scalable for impurity isolation and suitable for pharmacokinetics. | sielc.com |

This compound is an organic amine compound that can be analyzed using gas chromatography (GC). chemicalbook.comchemicalbook.com The United States Environmental Protection Agency (EPA) includes this compound in its Method 8131, which details the determination of aniline (B41778) and its derivatives in environmental samples. epa.gov This method uses a gas chromatograph, often with a nitrogen-phosphorus detector (NPD) to minimize false positives, to determine the concentration of the analyte in extracts. epa.gov For unambiguous identification, especially in unfamiliar samples, the use of a second GC column with a different stationary phase or, ideally, gas chromatography-mass spectrometry (GC/MS) is recommended. epa.gov

| Parameter | Specification | Reference |

|---|---|---|

| Method | EPA Method 8131 | epa.gov |

| Analyte | Aniline and selected derivatives, including this compound | epa.gov |

| Technique | Gas Chromatography (GC) | epa.gov |

| Primary Detector | Nitrogen-Phosphorus Detector (NPD) | epa.gov |

| Confirmation | Second GC column or Gas Chromatography/Mass Spectrometry (GC/MS) | epa.gov |

| Matrix | Validated for aqueous matrices; applicable to others with validation. | epa.gov |

Precursor in the Synthesis of Novel Organic Compounds

The amino group and the halogenated, nitrated aromatic ring of this compound make it a useful intermediate in organic synthesis for creating more complex molecules.

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. asianpubs.orgresearchgate.net This reaction is often catalyzed by an acid. asianpubs.org While anilines such as 4-nitroaniline (B120555) and m-nitroaniline are commonly used to synthesize a wide variety of Schiff bases, the specific use of this compound as the amine precursor is not extensively detailed in the cited literature. asianpubs.orgresearchgate.net However, the general synthetic pathway is well-established. For example, 4-nitroaniline can be condensed with various salicylaldehyde (B1680747) derivatives in ethanol (B145695) with a sulfuric acid catalyst to produce the corresponding Schiff base. asianpubs.org The reactivity in these condensation reactions is influenced by the electronic nature of the substituents on both the amine and the aldehyde. asianpubs.org The resulting Schiff bases are often characterized by spectroscopic methods like IR and NMR. derpharmachemica.com

This compound can serve as a precursor for various heterocyclic compounds and dyes. The synthesis of azo dyes often involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. A closely related compound, 2,6-dibromo-4-nitroaniline (B165464), is used to prepare a diazonium salt by reacting it with nitrosyl sulfuric acid. google.com This diazonium salt is then coupled with a compound like N-ethyl-N-cyanoethyl aniline to produce an azo dye. google.com This indicates the potential of this compound to undergo similar diazotization-coupling reactions to form a range of azo dyes, which are important in the textile and printing industries.